molecular formula C6H12ClNO B2641730 6-Oxa-1-azaspiro[3.4]octane hydrochloride CAS No. 1909319-43-2

6-Oxa-1-azaspiro[3.4]octane hydrochloride

Cat. No.: B2641730
CAS No.: 1909319-43-2
M. Wt: 149.62
InChI Key: NAYMGZUOOMVWEO-UHFFFAOYSA-N
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Description

6-Oxa-1-azaspiro[34]octane hydrochloride is a chemical compound with the molecular formula C6H11NO·HCl It is a spirocyclic compound, meaning it contains a spiro-connected ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxa-1-azaspiro[3.4]octane hydrochloride typically involves the annulation of a cyclopentane ring with an azetidine ring. One common method involves the use of readily available starting materials and conventional chemical transformations. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the scalability of the synthesis process is crucial for its application in various industries. The use of efficient and cost-effective synthetic routes is essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Oxa-1-azaspiro[3.4]octane hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can lead to the formation of reduced spirocyclic compounds.

Scientific Research Applications

6-Oxa-1-azaspiro[3.4]octane hydrochloride has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Oxa-1-azaspiro[3.4]octane hydrochloride involves its interaction with specific molecular targets and pathways. The unique spirocyclic structure allows it to bind to certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Oxa-1-azaspiro[3.4]octane hydrochloride is unique due to its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms within the ring system. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

7-oxa-1-azaspiro[3.4]octane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c1-3-7-6(1)2-4-8-5-6;/h7H,1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAYMGZUOOMVWEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC12CCOC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909319-43-2
Record name 6-oxa-1-azaspiro[3.4]octane hydrochloride
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